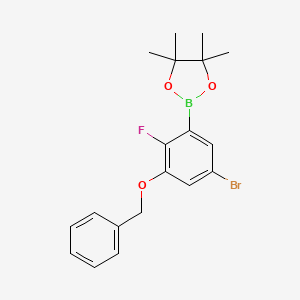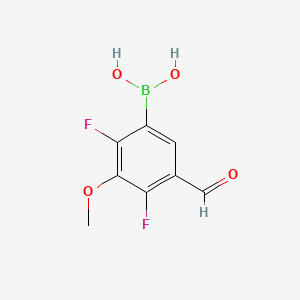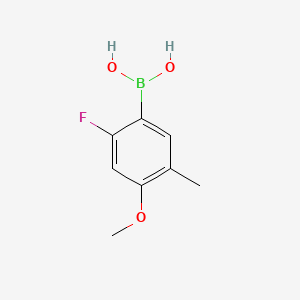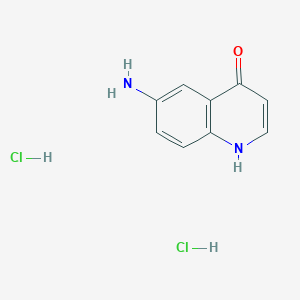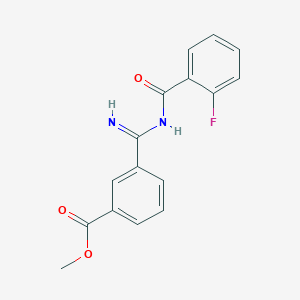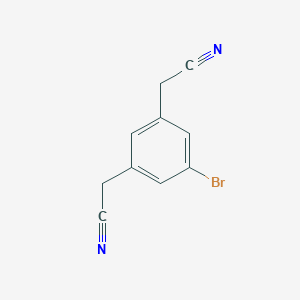
1,3-Biscyanomethyl-5-bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile is an organic compound with the molecular formula C10H7BrN2 and a molecular weight of 235.08 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenylene ring, which is further connected to two acetonitrile groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile typically involves the bromination of 1,3-phenylenediacetonitrile. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile involves its interaction with molecular targets and pathways in chemical and biological systems. The bromine atom and acetonitrile groups play a crucial role in its reactivity and interactions. Specific details about its molecular targets and pathways are often studied in the context of its applications .
Comparison with Similar Compounds
2,2’-(5-Bromo-1,3-phenylene)diacetonitrile can be compared with similar compounds such as:
2,2’-(4,6-Dibromo-1,3-phenylene)diacetonitrile: This compound has two bromine atoms attached to the phenylene ring, making it more reactive in certain chemical reactions.
1,3-Benzenediacetonitrile: This compound lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of 2,2’-(5-Bromo-1,3-phenylene)diacetonitrile lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H7BrN2 |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
2-[3-bromo-5-(cyanomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H7BrN2/c11-10-6-8(1-3-12)5-9(7-10)2-4-13/h5-7H,1-2H2 |
InChI Key |
RIMDRVCKJYDYER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CC#N)Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


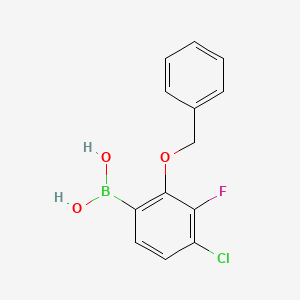
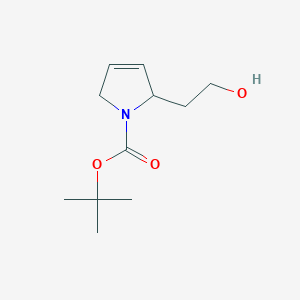
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
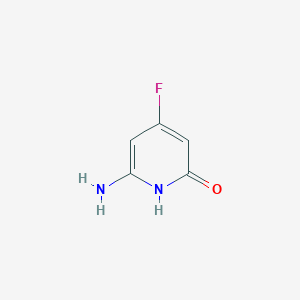
![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)
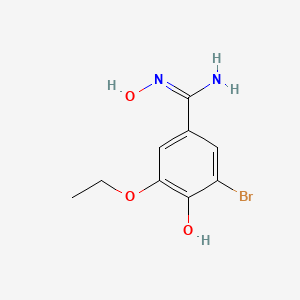
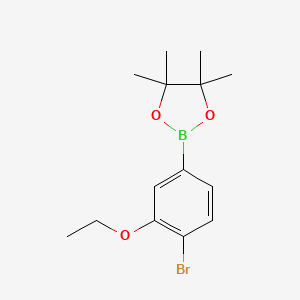
![Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate](/img/structure/B14027395.png)
